5-Iodobenzene-1,3-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-iodobenzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2/c7-4-1-5(8)3-6(9)2-4/h1-3H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDAWJKJURFTTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00292064 | |
| Record name | 1,3-Benzenediamine, 5-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00292064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111938-17-1 | |
| Record name | 1,3-Benzenediamine, 5-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00292064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry of 5 Iodobenzene 1,3 Diamine
Established Synthetic Routes to 5-Iodobenzene-1,3-diamine and Related Structures
The synthesis of this compound, a valuable intermediate in organic synthesis, can be approached through several established methodologies. These routes often involve the introduction of the iodine atom onto a pre-existing diamine scaffold or the formation of the diamine from a functionalized precursor.
Diazotization-Mediated Iodination Reactions
A primary and widely utilized method for the synthesis of aryl iodides is the diazotization of aromatic amines followed by iodination. tpu.ruijcce.ac.irorganic-chemistry.org This two-step process, often referred to as a Sandmeyer-type reaction, involves the conversion of a primary aromatic amine to a diazonium salt, which is then displaced by an iodide ion.
The general mechanism begins with the reaction of an aromatic amine with a diazotizing agent, typically sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid like hydrochloric or sulfuric acid, at low temperatures to form a diazonium salt. tpu.ru This intermediate is often unstable and is used in situ. The subsequent addition of a source of iodide, such as potassium iodide (KI), leads to the displacement of the diazonium group (N₂) by iodine, yielding the corresponding aryl iodide. tpu.ruwikipedia.org
Several advancements have been made to improve the efficiency and environmental friendliness of this reaction. These include the use of:
Reusable polymeric diazotization agents and p-toluenesulfonic acid in water, offering a greener alternative to traditional methods. tpu.ru
Acidic ionic liquids like N-methyl-2-pyrrolidonum hydrosulfate ([H-NMP]HSO₄) which can act as both a mild acidic agent and a solvent, allowing the reaction to proceed at room temperature. ijcce.ac.ir
A KI/NaNO₂/p-TsOH system in acetonitrile (B52724), which also operates at room temperature and is effective for a range of aromatic amines, including the synthesis of diiodoarenes from diamines. organic-chemistry.org
| Reagent System | Solvent | Conditions | Advantages |
| Polymeric diazotization agent, p-TsOH, KI | Water | Room Temperature | Green, reusable agent tpu.ru |
| [H-NMP]HSO₄, NaNO₂, NaI | [H-NMP]HSO₄/Water | Room Temperature | Mild, strong acid-free ijcce.ac.ir |
| KI, NaNO₂, p-TsOH | Acetonitrile | Room Temperature | One-step, avoids low temperatures organic-chemistry.org |
| NaNO₂, Cation-Exchange Resin, KI | Water | Room Temperature | Inexpensive, noncorrosive researchgate.net |
Reductive Deamination Approaches
Reductive deamination, or hydrodeamination, offers an alternative strategy for the synthesis of specific aromatic structures. This process involves the removal of an amino group and its replacement with a hydrogen atom. acs.org While not a direct route to this compound, it is a crucial method for creating related structures and can be a key step in multi-step syntheses.
A common method involves the diazotization of the aromatic amine, followed by reduction of the resulting diazonium salt. acs.org Hypophosphorous acid is a classic reducing agent for this transformation. More recent methods have been developed to improve convenience and functional group tolerance.
One such method involves the conversion of the primary aromatic amine to a methanesulfonamide. acs.orgorganic-chemistry.org This sulfonamide is then treated with chloroamine under alkaline conditions. The resulting intermediate eliminates methanesulfinic acid and nitrogen gas to yield the deaminated product. acs.orgorganic-chemistry.org This process is noted for its high yields and compatibility with various functional groups. organic-chemistry.org Another approach utilizes sodium nitrite in the presence of acetic acid for diazotization, followed by reduction with sodium bisulfite. researchgate.net
Reduction of Nitro Precursors to Diamines
The reduction of dinitro aromatic compounds is a fundamental and widely practiced method for the synthesis of aromatic diamines. google.comgauthmath.com To synthesize m-phenylenediamine (B132917), a precursor to this compound, benzene (B151609) can be dinitrated and then reduced. quora.com
The nitration of benzene with a mixture of concentrated nitric acid and sulfuric acid at elevated temperatures (above 60°C) yields m-dinitrobenzene. quora.com This dinitro compound can then be reduced to m-phenylenediamine. Common reducing agents for this transformation include:
Metal/Acid Systems: Tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic and effective reagents for this reduction. gauthmath.comquora.com
Catalytic Hydrogenation: Hydrogen gas (H₂) with a metal catalyst such as Raney nickel, palladium, or platinum is a common industrial method. google.comgoogle.com This can be performed in solvents like methanol (B129727) or ethanol. google.com
Hydrogen Sulfide (B99878): While gaseous hydrogen sulfide can be used, its effectiveness can be low. However, in the presence of carbon monoxide and a suitable catalyst (e.g., supported iron or cobalt), it can effectively reduce dinitroaromatics. google.com
| Reducing Agent | Conditions | Notes |
| Tin (Sn) or Iron (Fe) with HCl | Heating under reflux | Classic laboratory method gauthmath.comquora.com |
| H₂ with Raney Nickel catalyst | 4.0–0.25 MPa, 80°C | Industrial process, high yield google.com |
| H₂S with CO and catalyst | 270°C to 350°C | Gaseous phase reduction google.com |
| Dichlorotris(triphenylphosphine)ruthenium(II) | Homogeneous hydrogenation | Selective for one nitro group acs.org |
Advanced Synthetic Strategies for Functionalized Aromatic Diamines
Modern organic synthesis often requires the construction of more complex and functionalized aromatic diamines. Transition metal-catalyzed coupling reactions have emerged as powerful tools for achieving this, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high precision.
Transition Metal-Catalyzed Coupling Reactions for Aromatic C-X Bond Formation
Transition metal catalysis, particularly with palladium, has revolutionized the way chemists can create specific bonds in aromatic systems. These reactions offer a high degree of control and functional group tolerance, making them invaluable for the synthesis of complex molecules.
Suzuki Cross-Coupling Methodologies
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide or triflate. wikipedia.orglibretexts.org This reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. wikipedia.org
The general catalytic cycle involves three main steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the organohalide. yonedalabs.com
Transmetalation: The organic group from the organoboron species is transferred to the palladium(II) complex. This step typically requires a base. yonedalabs.com
Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the new C-C bond and regenerating the palladium(0) catalyst. yonedalabs.com
The Suzuki coupling is known for its mild reaction conditions, functional group tolerance, and the commercial availability of a wide range of boronic acids. libretexts.org It can be used to couple aryl, vinyl, or alkyl groups. For the synthesis of functionalized aromatic diamines, an iodo-substituted diamine like this compound could be coupled with a variety of boronic acids to introduce new substituents. The reaction is compatible with amine functionalities, often without the need for protecting groups. acs.org
| Component | Role in Suzuki Coupling | Examples |
| Catalyst | Facilitates the reaction cycle | Pd(OAc)₂, Pd₂(dba)₃, PEPPSI-iPr yonedalabs.comrsc.org |
| Ligand | Stabilizes and activates the catalyst | XPhos, dppf, SPhos yonedalabs.comrsc.org |
| Base | Activates the organoboron species | K₂CO₃, Cs₂CO₃, K₃PO₄ yonedalabs.comrsc.org |
| Electrophile | Provides one of the carbon fragments | Aryl iodides, bromides, triflates yonedalabs.com |
| Nucleophile | Provides the other carbon fragment | Boronic acids, boronic esters libretexts.org |
The choice of catalyst, ligand, base, and solvent can significantly impact the reaction's success, especially with complex and sterically hindered substrates. rsc.org
Sonogashira Coupling Strategies
The Sonogashira coupling reaction is a cornerstone in the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org While traditionally requiring anhydrous and anaerobic conditions, modern methodologies have been developed that circumvent these stringent requirements. organic-chemistry.org
The versatility of the Sonogashira coupling allows for its application with a variety of substrates. For instance, the coupling of terminal alkynes with aryl halides is a common application. organic-chemistry.org The reaction can be performed under copper-free conditions, which is advantageous in certain synthetic contexts. rsc.orgbeilstein-journals.org The choice of catalyst, ligands, and reaction conditions, including the base and solvent, significantly influences the reaction's efficiency and yield. rsc.orgbeilstein-journals.orgresearchgate.net For example, palladium nanoparticles supported on various materials have been shown to be effective catalysts. rsc.org
In the context of this compound, the presence of the iodo-substituent makes it a suitable aryl halide substrate for Sonogashira coupling. The two amine groups on the benzene ring can influence the reactivity of the C-I bond and may require specific optimization of reaction conditions to achieve high yields of the desired coupled product. The general mechanism involves the oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by transmetalation with the copper acetylide (formed from the terminal alkyne and the copper co-catalyst) and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst.
Buchwald-Hartwig Amination Principles
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds between amines and aryl halides. wikipedia.orglibretexts.org This reaction has become a staple in organic synthesis due to its broad substrate scope and functional group tolerance, offering a significant improvement over classical methods. wikipedia.org
The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the desired aryl amine and regenerate the Pd(0) catalyst. libretexts.org The choice of palladium precursor, ligand, and base is critical for the success of the reaction. wuxiapptec.com While Pd(II) sources like Pd(OAc)₂ are common, they require an initial reduction to Pd(0) to enter the catalytic cycle. libretexts.orgwuxiapptec.com The reactivity of aryl halides typically follows the order Ar-I > Ar-Br > Ar-Cl. wuxiapptec.com However, iodide can sometimes have an inhibitory effect on the catalyst. wuxiapptec.com
For a substrate like this compound, the Buchwald-Hartwig amination could theoretically be used to introduce a third amino group by coupling with an appropriate amine. However, the existing amino groups on the ring would likely need to be protected to prevent self-coupling or other side reactions. The reaction conditions, particularly the choice of ligand and base, would need to be carefully optimized to favor the desired C-N bond formation at the iodo-position. Research has demonstrated successful Buchwald-Hartwig amination with various aryl iodides, including those with electron-donating and electron-withdrawing groups, as well as heterocyclic substrates. nih.gov
Heck Reactions and Intramolecular Variants
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. mdpi.comlibretexts.org This reaction is a versatile tool for the arylation or vinylation of olefins. mdpi.com The general mechanism involves the oxidative addition of the halide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond, and then β-hydride elimination to release the product and a palladium-hydride species. libretexts.org A base is required to regenerate the Pd(0) catalyst. libretexts.org
The intramolecular Heck reaction (IMHR) is a variation where the aryl or alkenyl halide and the alkene are part of the same molecule, leading to the formation of cyclic compounds. wikipedia.org This method is highly effective for synthesizing a wide range of ring sizes and can even be used to create complex polycyclic systems. wikipedia.org The IMHR often exhibits high regioselectivity and stereoselectivity. libretexts.org
In the case of this compound, it can serve as the aryl halide component in an intermolecular Heck reaction. For example, the reaction of iodobenzene (B50100) with methyl acrylate (B77674) is a well-studied transformation. nih.gov The amino groups on the benzene ring of this compound would likely influence the electronic properties of the aryl iodide and may affect the reaction rate and yield. For an intramolecular Heck reaction, this compound would need to be derivatized with a molecule containing an alkene moiety. The cyclization would then proceed to form a new ring fused to the benzene ring. A notable development in Heck-type reactions is the β-alkoxyl elimination of enol ethers, which has been demonstrated in an intramolecular fashion. rsc.org
Applications of Hypervalent Iodine(III) Reagents in Synthesis
Hypervalent iodine(III) reagents have emerged as versatile and environmentally benign alternatives to heavy metal reagents in a wide array of organic transformations. acs.orgresearchgate.netarkat-usa.org Their reactivity often mirrors that of transition metals, making them powerful oxidants and electrophiles. researchgate.net Commonly used hypervalent iodine(III) reagents include (diacetoxyiodo)benzene (B116549) (PIDA) and [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA). arkat-usa.orgchim.it These reagents are employed in various reactions, including oxidations, functionalizations of alkenes, C-H bond functionalizations, and the synthesis of heterocyclic compounds. beilstein-journals.orgnih.govnih.gov
The utility of hypervalent iodine(III) reagents stems from their ability to participate in ligand exchange, oxidative addition, and reductive elimination processes, analogous to transition metal chemistry. acs.org They can be used in stoichiometric amounts or generated catalytically in situ from an iodoarene precursor with a suitable oxidant. beilstein-journals.org
While direct applications of hypervalent iodine(III) reagents with this compound are not extensively detailed in the provided context, the inherent reactivity of the iodo-group in iodoarenes is central to the in situ generation of hypervalent iodine species. This suggests that this compound could potentially serve as a precursor to a hypervalent iodine reagent, which could then mediate various synthetic transformations.
Oxidative Functionalization Reactions
Hypervalent iodine(III) reagents are widely utilized as oxidants in a variety of oxidative functionalization reactions. acs.orgnih.gov These reactions are often "metal-free," providing an environmentally friendlier synthetic route. acs.org Hypervalent iodine compounds are effective in promoting halogenations, aminations, and other oxidative transformations of organic substrates. acs.org
One significant area of application is the functionalization of alkenes. beilstein-journals.org Hypervalent iodine(III) reagents can activate alkenes towards nucleophilic attack, leading to a range of difunctionalized products. beilstein-journals.org For example, reactions such as diacetoxylation have been achieved using catalytic iodoarenes in the presence of an oxidant. beilstein-journals.org
Hypervalent iodine reagents have also been instrumental in palladium-catalyzed oxidative cross-coupling reactions, where they act as efficient oxidants. nih.govfrontiersin.org This synergy between palladium catalysis and hypervalent iodine chemistry has expanded the scope of C-H bond functionalization. nih.gov Furthermore, these reagents can facilitate oxidative rearrangements and the α-functionalization of carbonyl compounds. researchgate.net
Cyclization Reactions Mediated by Iodine(III)
Hypervalent iodine(III) reagents are powerful tools for mediating a variety of cyclization reactions, leading to the formation of diverse heterocyclic structures. chim.itacs.org These reactions often proceed through an initial activation of a π-system, such as an alkene or alkyne, by the electrophilic iodine(III) center, followed by intramolecular attack of a nucleophile. beilstein-journals.org
A range of heterocycles, including benzo[b]furans, N-oxyimidazolidinones, oxazolidinone oximes, and prolinols, have been synthesized using this methodology. acs.orgbeilstein-journals.orgchemrxiv.org The outcome of the cyclization can often be controlled by the choice of the hypervalent iodine reagent and the reaction conditions. For instance, different cyclization pathways, such as oxy-cyclization versus amino-cyclization, can be selectively triggered. chemrxiv.org
Mechanistic studies, including DFT calculations, have provided insights into the reaction pathways, indicating that the reaction often commences with the activation of the olefin by the hypervalent iodine species. beilstein-journals.org These cyclizations can proceed through either ionic or radical mechanisms depending on the specific reagents and substrates involved. chemrxiv.org The ability to construct complex cyclic systems in a single step makes iodine(III)-mediated cyclizations a valuable strategy in organic synthesis. mdpi.com
Metal-Free Synthetic Approaches for Diamination
The vicinal diamination of alkenes is a direct and efficient method for the synthesis of 1,2-diamines, which are important structural motifs in many biologically active molecules and ligands. nih.gov While transition-metal-catalyzed methods are common, there is a growing interest in developing metal-free alternatives. nih.govresearchgate.net
Hypervalent iodine reagents have played a significant role in the development of metal-free diamination reactions. nih.govresearchgate.net These reagents can act as catalysts or mediators to promote the addition of two nitrogen-containing groups across a double bond. chemrxiv.org Photosensitized dearomative unsymmetrical diamination of electron-rich (hetero)arenes has been achieved using bifunctional diamination reagents, offering a pathway to previously inaccessible vicinal diamines with high regio- and diastereoselectivity. chemrxiv.org
Another metal-free strategy involves the intermolecular amphoteric diamination of allenes, which allows for the synthesis of various N-heterocycles. nih.gov This method utilizes readily available diamine derivatives and allenes to construct six-, seven-, and eight-membered rings. nih.gov Furthermore, the defluorinative vicinal diamination of fluoroalkenyl iodides with sulfonamides provides a metal-free route to fluorinated 1,2-enediamines. rsc.org These approaches highlight the progress in developing sustainable and versatile methods for C-N bond formation without the need for transition metals. researchgate.net
Chemical Reactivity and Derivatization Strategies of 5 Iodobenzene 1,3 Diamine
Reactivity of Amine Functional Groups
The two amine groups in 5-iodobenzene-1,3-diamine are primary aromatic amines, which are versatile functional groups capable of undergoing a variety of chemical transformations. Their nucleophilic nature and susceptibility to oxidation are key determinants of their reactivity.
The amine groups of this compound can be oxidized to form various nitrogen-containing functional groups. Common oxidizing agents can convert primary amines to nitroso, nitro, or azo compounds. For instance, hypervalent iodine reagents like iodosobenzene (B1197198) diacetate (PIDA) are known to mediate the oxidation of primary amines. The reaction of o-phenylenediamines with aldehydes in the presence of iodobenzene (B50100) diacetate (IBD) leads to the formation of 2-arylbenzimidazoles through an oxidative cyclization process. organic-chemistry.org While this compound is a meta-diamine and would not form a benzimidazole (B57391) in this manner, the underlying principle of amine oxidation by hypervalent iodine is applicable.
Conversely, the synthesis of this compound often involves the reduction of a dinitro precursor, 1,5-dinitro-3-iodobenzene. This reduction is a crucial step and can be achieved using various reducing agents. Common methods for the reduction of aromatic nitro groups to amines include catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or Raney nickel, as well as the use of metals such as iron (Fe), tin (Sn), or zinc (Zn) in acidic media. wikipedia.orgcommonorganicchemistry.commasterorganicchemistry.com The choice of reducing agent can be critical to avoid the reduction of the aryl iodide bond. For example, tin(II) chloride (SnCl2) is a mild reagent that can selectively reduce nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com
Table 1: Common Reagents for Nitro Group Reduction
| Reagent | Conditions | Selectivity |
|---|---|---|
| H₂/Pd/C | Catalytic | High efficiency, may reduce other functional groups |
| Raney Nickel | Catalytic | Effective, can be used when dehalogenation is a concern |
| Fe/HCl or AcOH | Stoichiometric | Mild, tolerates many functional groups |
| Zn/HCl or AcOH | Stoichiometric | Mild, tolerates many functional groups |
| SnCl₂ | Stoichiometric | Mild, high chemoselectivity |
The nucleophilic nature of the amine groups allows for a wide range of N-functionalization reactions, with amidation being a prominent example. This compound can react with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, to form the corresponding amides. These reactions typically proceed under standard conditions, often requiring a coupling agent or activation of the carboxylic acid. The formation of N,N'-diacylated products is also possible, depending on the stoichiometry of the reagents.
Beyond amidation, the amine groups can undergo other N-functionalization reactions. For instance, N-alkylation can be achieved by reacting with alkyl halides, although this can sometimes lead to mixtures of mono- and di-alkylated products, as well as over-alkylation to form quaternary ammonium (B1175870) salts. Another important class of reactions is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction that forms C-N bonds between aryl halides and amines. libretexts.orgorganic-chemistry.org While this compound itself contains an aryl iodide, its amine groups could potentially react with other aryl halides in a controlled manner. researchgate.net
Reactivity of the Aryl Iodide Moiety
The carbon-iodine bond in this compound is a key site for a variety of synthetic transformations, particularly nucleophilic substitution and transition metal-catalyzed cross-coupling reactions. The reactivity of the aryl iodide is influenced by the electronic and steric environment of the benzene (B151609) ring.
Nucleophilic aromatic substitution (SNAr) on unactivated aryl halides like this compound is generally difficult under standard conditions. pressbooks.pub SNAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate. masterorganicchemistry.com In this compound, the amine groups are electron-donating, which deactivates the ring towards nucleophilic attack.
However, under harsh conditions, such as high temperatures and the use of very strong nucleophiles or organometallic reagents, nucleophilic substitution might be induced. pressbooks.pub A potential pathway for substitution on such unactivated aryl halides is the elimination-addition mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate. masterorganicchemistry.com This mechanism can lead to the formation of a mixture of regioisomeric products.
The aryl iodide moiety of this compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The C-I bond is weaker than C-Br or C-Cl bonds, making it more reactive towards oxidative addition to the palladium(0) catalyst. wikipedia.org Several important C-C and C-heteroatom bond-forming reactions can be employed, including the Suzuki-Miyaura, Heck, and Sonogashira couplings. wikipedia.orgwikipedia.orgresearchgate.net
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.net This allows for the formation of a new C-C bond, leading to biaryl structures. The electron-donating amine groups on the ring of this compound can influence the reaction rate.
Heck Reaction: The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene. wikipedia.orgmdpi.com The reaction is tolerant of a wide range of functional groups, making it a versatile tool for derivatization.
Sonogashira Coupling: This reaction forms a C-C bond between the aryl iodide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.org This method is highly efficient for the synthesis of arylalkynes.
The electronic nature of the substituents on the aromatic ring plays a significant role in these cross-coupling reactions. The electron-donating amine groups in this compound increase the electron density on the aromatic ring, which can affect the rate of oxidative addition. Steric hindrance around the iodine atom is minimal in this compound, which generally favors the coupling reaction.
Table 2: Common Cross-Coupling Reactions for Aryl Iodides
| Reaction Name | Coupling Partner | Catalyst System | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst, base | C-C (sp²-sp²) |
| Heck | Alkene | Pd catalyst, base | C-C (sp²-sp²) |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | C-C (sp²-sp) |
Formation of Heterocyclic Scaffolds Utilizing this compound
The presence of two amine groups in a 1,3-relationship makes this compound a valuable building block for the synthesis of various heterocyclic compounds. While ortho-diamines are precursors to benzimidazoles, meta-diamines like this compound can be used to construct other important heterocyclic systems.
For example, phenazines can be synthesized through the condensation of o-quinones with o-phenylenediamines. rasayanjournal.co.in Although this compound is a meta-diamine, its derivatives or related structures could potentially be used in similar condensation reactions to form other nitrogen-containing heterocycles. For instance, the reaction of diamines with diketones or their equivalents can lead to the formation of seven-membered rings like diazepines.
Furthermore, the combination of the reactive amine groups and the aryl iodide moiety allows for multi-step synthetic sequences to build complex heterocyclic scaffolds. For example, one amine group could be protected, followed by a cross-coupling reaction at the iodide position, and then deprotection and cyclization involving the second amine group. The versatility of this starting material opens up possibilities for creating a wide array of novel heterocyclic structures with potential applications in medicinal chemistry and materials science. nih.govrsc.org
Synthesis of Benzimidazoles and Related Fused Heterocycles
Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of applications. The reaction of o-phenylenediamines with aldehydes is a common method for synthesizing 2-arylbenzimidazoles. organic-chemistry.org Various protocols have been developed, including the use of hypervalent iodine as an oxidant, which allows the reaction to proceed under mild conditions with short reaction times and high yields. organic-chemistry.org While these methods are well-established for o-phenylenediamines, the principles can be extended to analogs like this compound for the synthesis of substituted benzimidazoles.
The synthesis of benzimidazoles can be achieved through a one-pot condensation of o-phenylenediamines with aryl aldehydes using various catalytic systems. organic-chemistry.org For instance, the use of hydrogen peroxide and hydrochloric acid in acetonitrile (B52724) at room temperature offers an efficient and straightforward procedure. organic-chemistry.org Another approach involves a copper-catalyzed, one-pot, three-component reaction of 2-haloanilines, aldehydes, and sodium azide (B81097) to yield benzimidazoles. organic-chemistry.org These methodologies highlight the potential for adapting similar strategies for the derivatization of this compound.
Furthermore, the synthesis of fused heterocyclic systems containing the benzimidazole moiety can be accomplished through intramolecular cyclization reactions. For example, copper-catalyzed coupling of aqueous ammonia (B1221849) with 2-iodoacetanilides, followed by in situ cyclization, yields substituted 1H-benzimidazoles. organic-chemistry.org This strategy could be particularly relevant for this compound, where the iodo-substituent can participate in such coupling reactions.
The following table summarizes various synthetic methods for benzimidazoles that could be applicable to this compound.
| Reactants | Catalyst/Reagent | Key Features |
| o-phenylenediamines, Aromatic aldehydes | Iodobenzene diacetate (IBD) | Mild conditions, rapid reaction (3-5 minutes), high yields (83-98%). organic-chemistry.org |
| o-phenylenediamines, Aryl aldehydes | H₂O₂/HCl | Room temperature, short reaction time, excellent yields. organic-chemistry.org |
| 2-haloanilines, Aldehydes, NaN₃ | CuCl/TMEDA | One-pot, three-component reaction, good functional group tolerance. organic-chemistry.org |
| 2-iodoacetanilides, Aqueous ammonia | CuI/L-proline | In situ cyclization to form substituted benzimidazoles. organic-chemistry.org |
Construction of Quinoxaline (B1680401) Derivatives
Quinoxalines are another important class of nitrogen-containing heterocycles. A widely used method for their synthesis is the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound. researchgate.netsapub.orgsid.ir This reaction can be catalyzed by various reagents, including o-iodoxybenzoic acid (IBX), which is a hypervalent iodine(V) reagent. researchgate.net The use of IBX allows the reaction to proceed efficiently at room temperature, yielding quinoxaline derivatives in high yields. researchgate.net
Several catalytic systems have been developed to promote the synthesis of quinoxalines under mild and environmentally friendly conditions. For instance, ammonium heptamolybdate tetrahydrate has been shown to efficiently catalyze the condensation of aryl-1,2-diamines with 1,2-diketones in an ethanol/water mixture at room temperature. sid.ir This method offers advantages such as mild reaction conditions, short reaction times, and high yields. sid.ir
The versatility of this compound as a precursor for quinoxaline derivatives is significant. The amino groups can participate in the condensation reaction to form the quinoxaline ring, while the iodine atom provides a handle for further functionalization of the resulting molecule.
The table below outlines different catalytic approaches for the synthesis of quinoxaline derivatives.
| Reactants | Catalyst/Reagent | Solvent | Key Features |
| o-phenylenediamines, 1,2-diketones | o-Iodoxybenzoic acid (IBX) | Acetic acid | Room temperature, high yields. researchgate.net |
| Aryl-1,2-diamines, 1,2-diketones | (NH₄)₆Mo₇O₂₄·4H₂O | EtOH/H₂O | Room temperature, short reaction times, high yields. sid.ir |
| o-phenylenediamine (B120857), 1,2-dicarbonyl compounds | MoVP catalyst | Toluene | High yields under heterogeneous conditions. nih.gov |
| 1,2-diamines, Phenacyl bromides | HCTU | DMF | Mild reaction conditions, short reaction times, moderate to high yields. acgpubs.org |
Formation of Triazoles and Imidazolidinones
The synthesis of 1,2,3-triazoles is a cornerstone of click chemistry, often achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov The use of 1-iodoalkynes in this reaction is a known method for producing 5-iodo-1,2,3-triazole derivatives. researchgate.net A one-pot, three-component synthesis of 1,4,5-trisubstituted 5-iodo-1,2,3-triazoles can be achieved from a 1-copper(I) alkyne, an azide, and molecular iodine, avoiding the need to pre-synthesize the 1-iodoalkyne. rsc.org The amino groups of this compound could be converted to azides, making it a suitable precursor for the synthesis of triazole-containing compounds.
Imidazolidinones are another class of five-membered heterocycles. One synthetic route involves the reaction of 1,2-diamines with a suitable carbonyl source. acs.org For example, the palladium-catalyzed cycloaddition of isocyanates to vinylaziridines can produce imidazolidinones, which can then be converted to the corresponding diamines. acs.org While not a direct application of this compound, this highlights the general reactivity of diamines in forming such heterocyclic systems.
The following table summarizes methods for the synthesis of triazoles and imidazolidinones.
| Heterocycle | Synthetic Method | Key Features |
| 5-iodo-1,2,3-triazoles | Cu-catalyzed azide-alkyne cycloaddition (CuAAC) of 1-iodoalkynes. researchgate.net | Efficient synthesis of halogenated triazoles. |
| 1,4,5-trisubstituted 5-iodo-1,2,3-triazoles | One-pot reaction of 1-copper(I) alkyne, azide, and molecular iodine. rsc.org | Avoids pre-synthesis of 1-iodoalkyne. |
| Imidazolidinones | Palladium-catalyzed cycloaddition of isocyanates to vinylaziridines. acs.org | Efficient conversion to corresponding diamines. |
C-H Functionalization Strategies Involving this compound Systems
Carbon-hydrogen (C-H) bond activation is a powerful tool in organic synthesis that allows for the direct functionalization of C-H bonds, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions. mt.comtcichemicals.com These strategies often employ transition metal catalysts to selectively cleave C-H bonds and form new carbon-carbon or carbon-heteroatom bonds. mt.combeilstein-journals.org
In the context of this compound, the aromatic C-H bonds are potential sites for functionalization. The amino groups can act as directing groups, guiding the metal catalyst to specific C-H bonds, typically at the ortho position. dmaiti.com This regioselectivity is a key advantage of directing group-assisted C-H activation. dmaiti.com
Various transition metals, including palladium, rhodium, and iridium, are commonly used in C-H activation reactions. mt.com For example, palladium(II) catalysts are widely employed for the arylation of C-H bonds. beilstein-journals.org The reaction mechanism can involve an electrophilic palladation pathway or a concerted metalation-deprotonation step. beilstein-journals.org
Organocatalytic C-H activation has also emerged as a metal-free alternative. beilstein-journals.org These reactions can be mediated by organocatalysts, avoiding the issue of metal contamination in the final products. beilstein-journals.org
The table below provides an overview of different C-H functionalization strategies.
| Catalyst Type | Key Features |
| Transition Metals (Pd, Rh, Ir) | Enables selective and specific synthesis of complex molecules. mt.com |
| Cationic Palladium(II) | Can catalyze C-H activation/cross-coupling reactions at room temperature. beilstein-journals.org |
| Organocatalysts | Metal-free, cost-effective, and environmentally friendly. beilstein-journals.org |
Radical Chemistry and Mechanistic Insights
Radical reactions offer unique pathways for the formation of chemical bonds and are increasingly utilized in organic synthesis. mdpi.com The iodine atom in this compound can participate in radical reactions. For instance, the homolytic cleavage of the carbon-iodine bond can generate an aryl radical, which can then undergo various transformations.
Mechanistic studies of reactions involving iodoarenes often consider the potential for radical intermediates. For example, in gold(I)-catalyzed cross-coupling reactions, the mechanism can involve the formation of radical species. researchgate.net The energy barrier for the creation of a surface-stabilized phenyl radical from iodobenzene is lower than that from bromobenzene (B47551) or chlorobenzene, suggesting that iodoarenes are more prone to radical formation. nih.gov
The "tert-amino effect" is a type of ring-closure reaction that can proceed through redox processes, which may involve radical intermediates, to form C-C and C-X bonds. beilstein-journals.org This effect could be relevant in the chemistry of this compound, where the amino groups could facilitate such cyclization reactions.
Understanding the mechanistic pathways, whether ionic or radical, is crucial for controlling the outcome of reactions involving this compound and for designing new synthetic strategies.
The table below highlights key aspects of radical chemistry relevant to this compound.
| Reaction Type | Key Mechanistic Insight |
| Gold(I)-catalyzed cross-coupling | Can proceed through the formation of aryldiazenyl radicals. researchgate.net |
| Surface-mediated reactions | The energy barrier to create a phenyl radical is lowest for iodobenzene compared to bromo- and chlorobenzene. nih.gov |
| tert-Amino effect | Ring-closure reactions that can proceed via redox processes. beilstein-journals.org |
Applications of 5 Iodobenzene 1,3 Diamine and Its Derivatives in Advanced Materials and Systems
Material Science Applications
The distinct structural and electronic features of 5-Iodobenzene-1,3-diamine and its derivatives have led to their exploration in a range of material science applications, from the construction of highly ordered crystalline networks to the development of functional polymers and glasses.
Precursors for Coordination Polymers and Metal-Organic Frameworks
Coordination polymers (CPs) and metal-organic frameworks (MOFs) are a class of crystalline materials formed by the self-assembly of metal ions or clusters with organic ligands. The properties of these materials are highly dependent on the geometry and functionality of the organic linkers. While direct use of this compound as a linker is a promising area of research, studies on its derivative, 5-iodobenzene-1,3-dicarboxylic acid, provide significant insight into its potential.
For instance, two new coordination polymers, [Co(iip)(bimb)]n and {[Zn(iip)(bimb)]·3H2O}n (where H2iip is 5-iodobenzene-1,3-dicarboxylic acid and bimb is 1,4-bis(1H-imidazol-1-yl)butane), have been synthesized and characterized. iucr.orgnih.gov In the cobalt-based polymer, the 5-iodobenzene-1,3-dicarboxylate ligand adopts a complex coordination mode that links the secondary building units into a ladder-like chain, which are further connected by the flexible bimb ligand to form a twofold three-dimensional interpenetrating network. iucr.orgnih.gov The zinc-based polymer exhibits a two-dimensional topological network. iucr.orgnih.gov These findings demonstrate that the 5-iodobenzene-1,3-dicarboxylate moiety can effectively be used to construct CPs and MOFs with diverse dimensionalities and network topologies.
The amino groups of this compound offer strong coordination sites for metal ions and can be readily modified to introduce other functionalities. Amino-functionalized MOFs are of particular interest for applications such as carbon dioxide capture, due to the strong interaction between CO2 and the basic amino groups. acs.orgacs.orgnih.govchemrxiv.orgunit.no The presence of the iodine atom can also introduce interesting properties, such as enhanced X-ray diffraction contrast and the potential for halogen bonding interactions within the framework.
Table 1: Examples of Coordination Polymers Derived from a 5-Iodobenzene-1,3-dicarboxylate Ligand
| Compound | Metal Ion | Dimensionality | Network Topology |
|---|---|---|---|
| [Co(iip)(bimb)]n | Cobalt(II) | 3D | Twofold interpenetrating α-Po network |
Synthesis of Phthalocyanine (B1677752) Derivatives
Phthalocyanines are large, aromatic macrocyclic compounds that are widely used as dyes and pigments. Their electronic and optical properties can be tuned by introducing substituents onto the peripheral benzene (B151609) rings. The synthesis of phthalocyanines typically involves the cyclotetramerization of phthalonitrile (B49051) precursors. wikipedia.org
While there is no direct report on the synthesis of phthalocyanines from this compound, a plausible synthetic route would involve the conversion of the diamine to the corresponding phthalonitrile. This could potentially be achieved through a Sandmeyer-type reaction to replace the amino groups with cyano groups. The resulting 4-iodophthalonitrile (B1587499) could then be used as a precursor for the synthesis of iodinated phthalocyanines.
The presence of an iodine atom on the phthalocyanine macrocycle would be expected to influence its properties in several ways. The heavy atom effect of iodine could enhance intersystem crossing, which is beneficial for applications such as photodynamic therapy. Furthermore, the iodine atom provides a site for further functionalization through cross-coupling reactions, allowing for the synthesis of more complex phthalocyanine derivatives with tailored properties. Research on o-phenylenediamine (B120857) derivatives has shown their utility in creating novel phthalonitrile precursors for specialized phthalocyanine dyes. rsc.org
Integration into Liquid Crystals and Polymers
The rigid structure of the benzene ring in this compound makes it a suitable building block for the synthesis of liquid crystals and high-performance polymers. In liquid crystals, the introduction of a lateral iodine atom can influence the mesophase behavior and the dielectric anisotropy of the material.
In the field of polymers, aromatic diamines are key monomers for the synthesis of polyimides, a class of high-performance polymers known for their excellent thermal stability, mechanical strength, and chemical resistance. Polyimide films are widely used in the electronics industry, particularly as alignment layers for liquid crystal displays (LCDs). elsevierpure.commdpi.comazom.comwhiterose.ac.uk The properties of the polyimide alignment layer, such as its surface energy and anchoring strength, are crucial for controlling the orientation of the liquid crystal molecules.
The incorporation of this compound into a polyimide backbone would be expected to modify the properties of the resulting film. The presence of the iodine atom could increase the refractive index and the dielectric constant of the polymer, which may be advantageous for certain applications. Furthermore, the amino groups of this compound provide reactive sites for the polymerization reaction with dianhydrides to form the polyimide structure. The use of fluorinated and other halogenated diamines in polyimides for liquid crystal alignment has been explored to tune the surface properties and pretilt angles of the liquid crystal molecules. elsevierpure.com
Development of Functional Conjugated Microporous Polymers
Conjugated microporous polymers (CMPs) are a class of porous organic materials that combine permanent microporosity with an extended π-conjugated framework. wikipedia.org These materials are of interest for a variety of applications, including gas storage and separation, catalysis, and sensing. The synthesis of CMPs typically involves the cross-coupling of multifunctional aromatic monomers. acs.orgrsc.org
Aromatic diamines, such as m-phenylenediamine (B132917), are known to be effective building blocks for the synthesis of CMPs through reactions like Schiff base condensation with trialdehydes. acs.org The resulting imine-linked CMPs possess high surface areas and are being explored for applications such as energy storage. acs.org
Given its structural similarity to m-phenylenediamine, this compound is a promising candidate for the synthesis of novel CMPs. The two amino groups can participate in polymerization reactions to form the porous network, while the iodine atom can impart additional functionality. For example, the presence of iodine could enhance the affinity of the CMP for certain guest molecules through halogen bonding interactions. Additionally, the iodine atom can serve as a handle for post-synthetic modification of the CMP, allowing for the introduction of other functional groups.
Design of Molecular Glassformers
Molecular glassformers are organic compounds that can be cooled from the liquid state to form a stable amorphous glass without crystallizing. These materials are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs). The ability of a molecule to form a stable glass is related to several structural features. researchgate.net
Good molecular glassformers often possess a high molecular weight, a high degree of molecular asymmetry, a large number of rotatable bonds, and a branched carbon skeleton. researchgate.net These features hinder the efficient packing of the molecules into a crystal lattice, thus promoting glass formation.
This compound has a relatively simple and symmetric structure, which may not be ideal for glass formation on its own. However, it can be used as a building block to synthesize larger, more complex molecules with improved glass-forming ability. For example, by reacting the amino groups with other molecules to create a more asymmetric and branched structure, it may be possible to design novel molecular glassformers based on this compound. The presence of the iodine atom could also contribute to intermolecular interactions that influence the glass transition temperature and the stability of the resulting glass. academie-sciences.fracademie-sciences.fr Studies on other organic semiconductors have shown that molecular orientation and conformation play a crucial role in the properties of the resulting amorphous films. usask.canih.gov
Chemical Biology and Medicinal Chemistry Research
The unique combination of a phenylenediamine core and an iodine substituent in this compound suggests its potential for exploration in chemical biology and medicinal chemistry. Phenylenediamine derivatives are known to possess a wide range of biological activities, and the introduction of iodine can further modulate these properties.
For example, various aromatic diamidines and diimidazolines, which share a similar structural motif with this compound, have been shown to exhibit antimicrobial activity. nih.gov The cytotoxicity of methylated phenylenediamines has also been studied, indicating that the substitution pattern on the phenylenediamine core is a key determinant of its biological effects. nih.gov
Iodine itself is a well-known antimicrobial agent, and the incorporation of iodine into organic molecules can lead to compounds with enhanced antimicrobial potential. mdpi.comresearchgate.net Iodine-containing compounds can act through various mechanisms, including the oxidation of cellular components and the disruption of protein function. mdpi.com Furthermore, iodinated aromatic compounds are valuable intermediates in medicinal chemistry, as the iodine atom can be readily replaced with other functional groups through cross-coupling reactions, allowing for the synthesis of a diverse range of potential drug candidates. nih.goviaea.orgwikipedia.org
While specific studies on the biological activity of this compound are limited, the existing literature on related compounds suggests that it could serve as a valuable scaffold for the development of new therapeutic agents. Further research is warranted to explore the potential of this compound and its derivatives in areas such as antimicrobial drug discovery and cancer research.
Exploration as a Scaffold for Biologically Active Molecules
The diamino-substituted iodobenzene (B50100) framework of this compound presents a valuable scaffold for the synthesis of novel biologically active molecules. The two amine groups offer reactive sites for the introduction of diverse functional groups, allowing for the construction of a wide array of derivatives. The presence of the iodine atom can also influence the biological activity of the resulting compounds, potentially enhancing their efficacy or introducing new therapeutic properties.
While direct studies focusing exclusively on this compound as a central scaffold are not extensively documented in publicly available research, the broader class of substituted diamines and iodo-aromatic compounds has been widely investigated in medicinal chemistry. For instance, various heterocyclic compounds derived from diamine precursors have demonstrated significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The core structure of this compound provides a rigid platform upon which pharmacophoric elements can be strategically positioned to interact with biological targets.
Table 1: Examples of Bioactive Scaffolds Incorporating Diamine or Iodo-Aromatic Motifs
| Scaffold Class | Examples of Derived Bioactive Molecules | Therapeutic Area |
| Benzimidazoles | Albendazole, Mebendazole | Anthelmintic |
| Quinoxalines | Echinomycin, Levofloxacin | Antibiotic, Anticancer |
| Iodo-phenols | Amiodarone | Antiarrhythmic |
| Iodo-pyrazoles | Celecoxib (though not directly iodinated, demonstrates the utility of halogenated pyrazoles) | Anti-inflammatory |
The synthesis of derivatives from this compound can lead to the generation of libraries of compounds for high-throughput screening, accelerating the discovery of new therapeutic agents. The combination of the aromatic ring, the nucleophilic amine groups, and the electrophilic character of the carbon-iodine bond offers a rich chemical space for exploration.
Structure-Activity Relationship (SAR) Studies in Ligand Design
Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery and development, providing insights into how the chemical structure of a compound influences its biological activity. The this compound molecule serves as an excellent starting point for SAR investigations due to its modifiable nature.
By systematically altering the substituents on the amino groups and exploring reactions at the iodinated position, researchers can generate a series of analogues. The biological activity of these analogues can then be evaluated to identify key structural features responsible for target binding and efficacy. The iodine atom, in particular, can be replaced with other functional groups through various cross-coupling reactions, allowing for a detailed exploration of the chemical space around that position.
Key aspects of SAR studies involving derivatives of this compound would include:
Modification of the Amino Groups: Acylation, alkylation, or incorporation into heterocyclic rings can probe the importance of hydrogen bonding, steric bulk, and basicity at these positions.
Substitution at the Iodine Position: Suzuki, Sonogashira, and Buchwald-Hartwig couplings can introduce a wide variety of aryl, alkynyl, and amino substituents, respectively. This allows for the investigation of the role of size, electronics, and lipophilicity of the group at this position on biological activity.
Introduction of Additional Substituents on the Benzene Ring: While synthetically more challenging, the introduction of other groups on the aromatic ring can provide further insights into the SAR.
The data obtained from these studies are crucial for the rational design of more potent and selective ligands for a variety of biological targets, including enzymes and receptors.
Radiopharmaceutical Development as a Synthetic Intermediate
The presence of an iodine atom in this compound makes it a potential intermediate in the synthesis of radiopharmaceuticals. Radioisotopes of iodine, such as Iodine-123, Iodine-124, and Iodine-131, are widely used in nuclear medicine for both diagnostic imaging (e.g., SPECT and PET) and therapeutic applications.
This compound can be utilized in two primary ways in this context:
As a precursor for radioiodination: The stable iodine atom can be replaced with a radioactive isotope of iodine through isotopic exchange reactions. This "cold" precursor can be synthesized and characterized in larger quantities, and the radiolabeling step can be performed shortly before administration.
As a building block for more complex radiotracers: The diamine functionality allows for the covalent attachment of this iodinated aromatic core to larger biomolecules, such as peptides, antibodies, or small molecule drugs, that are designed to target specific tissues or cellular processes. The iodine atom then serves as the site for radiolabeling.
The development of new radiopharmaceuticals requires careful consideration of factors such as the stability of the carbon-iodine bond in vivo, the pharmacokinetic properties of the resulting radiotracer, and its specific uptake in the target tissue. The diamine groups in derivatives of this compound can be used to modulate these properties.
Table 2: Common Radioisotopes of Iodine and Their Applications
| Radioisotope | Half-life | Emission Type | Primary Application |
| Iodine-123 (¹²³I) | 13.22 hours | Gamma | SPECT Imaging |
| Iodine-124 (¹²⁴I) | 4.18 days | Positron (β+) | PET Imaging |
| Iodine-131 (¹³¹I) | 8.02 days | Beta (β-), Gamma | Therapy, SPECT Imaging |
The use of this compound as a synthetic intermediate offers a pathway to novel radioiodinated compounds for the diagnosis and treatment of various diseases.
Sensor Development and Electronic Device Components
The aromatic and diamine functionalities of this compound and its derivatives suggest their potential application in the development of chemical sensors and as components in electronic devices.
In the field of chemical sensors, phenylenediamine isomers are known to be electrochemically active and can be polymerized to form conductive polymers. These polymers can change their electrical or optical properties in the presence of specific analytes, forming the basis of a sensor. The iodine substituent in this compound could influence the electronic properties and the polymerization process of such materials, potentially leading to sensors with enhanced sensitivity or selectivity. For example, derivatives could be designed to interact with specific metal ions or organic molecules, leading to a measurable change in fluorescence or conductivity.
In the realm of electronic devices, organic molecules with tailored electronic properties are of great interest for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The ability to modify the this compound core through substitution on the amino groups and at the iodine position allows for the fine-tuning of its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tunability is crucial for designing materials with desired charge transport and photophysical properties for use in electronic devices. While specific applications of this compound in this area are not yet widely reported, the fundamental properties of the molecule make it a promising candidate for future research and development in materials science.
Theoretical and Computational Investigations of 5 Iodobenzene 1,3 Diamine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level.
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. A DFT study of 5-iodobenzene-1,3-diamine would typically involve geometry optimization to find the lowest energy structure. From this, a wealth of information about its electronic structure and reactivity could be derived.
Key parameters that would be calculated include:
Molecular Orbital Energies (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for predicting reactivity. The HOMO-LUMO gap indicates the molecule's chemical stability and its susceptibility to electronic excitation.
Electron Density Distribution and Electrostatic Potential: These calculations would reveal the electron-rich and electron-poor regions of the molecule. The amino groups are expected to be electron-donating, increasing the electron density on the benzene (B151609) ring, particularly at the ortho and para positions relative to them. The iodine atom, being electronegative, would withdraw some electron density. An electrostatic potential map would visually represent these charge distributions, highlighting sites prone to electrophilic or nucleophilic attack.
Reactivity Descriptors: Global reactivity descriptors such as chemical hardness, softness, electronegativity, and chemical potential could be calculated to provide a quantitative measure of the molecule's reactivity.
A hypothetical data table of DFT-calculated properties for this compound might look like this:
| Property | Hypothetical Calculated Value | Significance |
| HOMO Energy | (e.g., -5.2 eV) | Indicates the ability to donate electrons. |
| LUMO Energy | (e.g., -0.8 eV) | Indicates the ability to accept electrons. |
| HOMO-LUMO Gap | (e.g., 4.4 eV) | Relates to chemical stability and electronic transitions. |
| Dipole Moment | (e.g., 2.1 D) | Measures the overall polarity of the molecule. |
| Mulliken Atomic Charges | (Atom-specific values) | Provides insight into the partial charges on each atom. |
High-Level Ab Initio Methods for Mechanistic Elucidation
For more accurate energy calculations, especially for reaction mechanisms, high-level ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would be employed. These methods, while more computationally expensive, provide a more accurate description of electron correlation, which is essential for breaking and forming bonds. Such methods would be invaluable for studying potential reactions involving this compound, for instance, in the synthesis of polymers or pharmaceuticals.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for mapping out the potential energy surface of a reaction, providing insights that are often difficult to obtain experimentally.
Analysis of Regioselectivity and Stereoselectivity
This compound has several reactive sites. For example, in an electrophilic aromatic substitution reaction, the incoming electrophile could attack at different positions on the benzene ring. Computational modeling could be used to calculate the activation energies for attack at each possible position. The pathway with the lowest activation energy would correspond to the major product, thus predicting the regioselectivity of the reaction. Similarly, if chiral centers are formed during a reaction, the transition state energies leading to different stereoisomers could be calculated to predict the stereoselectivity.
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide information about individual molecules, molecular modeling and dynamics simulations can offer insights into the behavior of a larger ensemble of molecules, often in a solvent.
A molecular dynamics (MD) simulation of this compound in a solvent like water or dimethyl sulfoxide (B87167) would involve calculating the forces between atoms and solving the equations of motion. This would simulate the movement of the molecule over time, providing information about its conformational preferences, solvation structure, and transport properties. For instance, MD simulations could reveal how the molecule interacts with solvent molecules through hydrogen bonding and other intermolecular forces. This information is crucial for understanding its solubility and behavior in solution, which is essential for designing and optimizing chemical reactions.
Prediction of Ligand-Target Interactions
Computational methods are instrumental in predicting how a ligand, such as this compound, might interact with biological targets like proteins or nucleic acids. Molecular docking is a primary technique used for this purpose, where the ligand is computationally placed into the binding site of a target molecule to predict its binding affinity and orientation.
The this compound molecule possesses several key features that would be the focus of such an investigation:
Amino Groups: The two amine groups can act as hydrogen bond donors, forming strong interactions with appropriate acceptor atoms (like oxygen or nitrogen) in a protein's active site.
Aromatic Ring: The benzene ring can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. It can also form hydrophobic interactions.
Iodine Atom: The iodine atom is a large, polarizable atom that can engage in halogen bonding, a non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophilic site. This has been recognized as a significant interaction in drug design.
In silico docking studies would typically involve preparing a 3D model of the this compound ligand and a target protein structure, often obtained from the Protein Data Bank (PDB). The ligand would then be docked into the active site of the protein, and scoring functions would be used to estimate the binding energy. The results of these simulations can provide insights into the preferred binding mode and the key interactions that stabilize the ligand-protein complex. For instance, in the context of designing enzyme inhibitors, understanding these interactions is crucial.
Conformational Analysis
Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. For this compound, the central benzene ring is largely planar. The primary conformational flexibility arises from the rotation of the two amino (-NH₂) groups and the iodine atom relative to the plane of the ring.
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are commonly employed to perform conformational analysis. These calculations can determine the potential energy surface of the molecule as a function of the dihedral angles of the substituents.
For this compound, the key dihedral angles to consider would be:
The C-C-N-H dihedral angles for each amino group.
The C-C-C-I dihedral angle.
The calculations would likely reveal that the lowest energy conformation involves a specific orientation of the N-H bonds relative to the aromatic ring, potentially influenced by intramolecular hydrogen bonding or steric hindrance between the adjacent amino group and the bulky iodine atom. The planarity of the amino groups and their rotational barriers would also be determined. While significant deviations from the planarity of the benzene ring are not expected, slight puckering might occur depending on the level of theory used in the calculation.
Understanding the conformational preferences of this compound is crucial as the biological activity and catalytic performance of a molecule are often dependent on its ability to adopt a specific conformation to fit into a binding site or to facilitate a particular reaction.
Structure-Reactivity and Structure-Property Correlations from Computational Data
Computational chemistry allows for the calculation of various electronic and structural properties that can be correlated with the reactivity and physical properties of this compound. These correlations are often referred to as Quantitative Structure-Activity Relationships (QSAR) or Quantitative Structure-Property Relationships (QSPR).
Key computational descriptors that can be calculated include:
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the amino groups would be expected to be electron-rich, while the hydrogen atoms of the amino groups and the region around the iodine atom (σ-hole) would be electron-poor.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
Atomic Charges: Calculating the partial charges on each atom can provide insights into the molecule's polarity and its propensity to engage in electrostatic interactions.
By calculating these descriptors for a series of related diamine compounds, it is possible to build models that correlate these properties with experimentally observed reactivity or biological activity. For example, a higher HOMO energy might correlate with increased catalytic activity in certain reactions. Similarly, specific features of the MEP could be correlated with stronger binding to a particular protein target. The presence of the iodine atom is expected to significantly influence these properties through its electron-withdrawing inductive effect and its ability to participate in halogen bonding.
Design Principles for New Diamine-Based Catalysts and Ligands
The structural and electronic features of this compound, as elucidated by computational studies, can inform the design of new and improved catalysts and ligands. The 1,3-diamine motif is a valuable scaffold in catalysis, and the iodine substituent offers a unique handle for tuning the properties of the molecule.
Design principles that can be derived include:
Steric and Electronic Tuning: The iodine atom provides significant steric bulk, which can be exploited to create specific chiral environments in asymmetric catalysis. Its electronic properties can be used to modulate the reactivity of the diamine scaffold. Computational studies can predict how replacing iodine with other halogens or functional groups would alter the catalyst's performance.
Introduction of Additional Functional Groups: Based on computational predictions of reactivity and binding, other functional groups could be added to the benzene ring to enhance catalytic activity or ligand-metal coordination. For example, adding electron-withdrawing groups could increase the acidity of the N-H protons, which might be beneficial in certain catalytic cycles.
Scaffold for Bidentate and Pincer Ligands: The 1,3-diamine arrangement is ideal for forming bidentate ligands that can coordinate to a metal center. The benzene backbone provides rigidity. Computational modeling can be used to design more complex pincer-type ligands by adding a third coordinating group at the 2, 4, or 6-position of the benzene ring. These models can predict the geometry and stability of the resulting metal complexes.
Exploiting Halogen Bonding: The iodine atom's ability to form halogen bonds can be a key design element. In catalyst design, this could be used to direct the substrate to the active site through non-covalent interactions. In ligand design for medicinal chemistry, halogen bonding can enhance binding affinity and selectivity for a target protein.
In silico design and screening of virtual libraries of derivatives of this compound can be performed to identify promising new candidates for synthesis and experimental testing. This computational-driven approach significantly accelerates the development of novel catalysts and ligands with desired properties.
Supramolecular Chemistry and Crystal Engineering with 5 Iodobenzene 1,3 Diamine Derivatives
Halogen Bonding Interactions in Self-Assembly
A halogen bond is a highly directional, non-covalent interaction where a halogen atom with a region of positive electrostatic potential (known as a σ-hole) acts as an electrophilic species, attracting a nucleophile like a lone-pair-possessing atom or a π-system. acs.orgacs.orgnih.gov This interaction has become a fundamental tool for directing the self-assembly of molecules in all phases. nih.gov The key features of the halogen bond that make it so effective in crystal engineering are its strength, high degree of directionality, and the ability to tune its properties. acs.org
The iodine atom is a particularly effective halogen bond donor due to its large size and high polarizability, which results in a significant and positive σ-hole. nih.gov The strength of halogen bonds increases down the periodic table from chlorine to iodine, making iodine-mediated interactions particularly robust. acs.orgnih.gov For instance, the complex formation energy for I···O contacts is estimated to be 14.2–17.6 kJ/mol, substantially higher than for Br···O (9.0–12.1 kJ/mol) or Cl···O (5.4–7.5 kJ/mol) contacts. acs.org
This strong and directional nature allows iodine-based halogen bonds to dictate the formation of specific supramolecular structures. nih.govsioc-journal.cn Studies on related iodo-aromatic compounds have shown that intermolecular halogen bonds, such as the I···N interaction, can guide molecules to self-assemble into well-defined arrangements like extended zigzag arrays, dimeric macrocycles, and supramolecular helices. sioc-journal.cn In the context of aromatic diamines, the primary amine group is a potent halogen bond acceptor. mdpi.com Research on cocrystals of perfluorinated iodobenzenes and aromatic diamines shows a clear preference for the formation of strong C−I···N halogen bonds, which take precedence over other potential interactions like hydrogen bonding between amine groups. mdpi.com The directionality of the halogen bond is pronounced, with C–I···Y (where Y is the acceptor) angles typically approaching a linear 180°. acs.org
Table 1: Comparison of Halogen Bond Complex Formation Energies
| Halogen Bond Contact | Estimated Energy (kJ/mol) |
| Cl···O | 5.4–7.5 |
| Br···O | 9.0–12.1 |
| I···O | 14.2–17.6 |
| Data sourced from calculations on halobenzene and N-methylacetamide systems. acs.org |
The strength of a halogen bond is highly tunable and sensitive to both electronic and steric influences on the aromatic ring. nih.govchemistryviews.org
Electronic Factors: The nature of substituents on the iodobenzene (B50100) ring significantly modulates the electrostatic potential of the σ-hole on the iodine atom. acs.orgchemistryviews.org
Electron-withdrawing groups (e.g., -NO₂, -CN, -F) enhance the positive character of the σ-hole, thereby strengthening the halogen bond. acs.orgchemistryviews.org The introduction of fluorine atoms to an iodobenzene ring, for example, leads to a larger halogen-bond interaction potential. acs.org
Electron-donating groups (e.g., -NH₂, -CH₃) have the opposite effect, weakening the halogen bond by increasing the electron density on the ring and reducing the positive potential of the σ-hole. chemistryviews.org In 5-Iodobenzene-1,3-diamine, the two amino groups are electron-donating, which tempers the strength of the iodine's halogen bond compared to an unsubstituted or electron-deficient iodobenzene. chemistryviews.org The position of the substituent also matters, with the effect being most pronounced when the group is in the ortho position relative to the iodine. chemistryviews.org
Table 2: Influence of Substituent Type and Position on Halogen Bond Strength
| Substituent Type | Positional Effect (Strength) | Impact on Halogen Bond |
| Electron-Donating (-NH₂, -CH₃) | ortho > meta > para | Weaken |
| Electron-Withdrawing (-CN, -NO₂) | ortho > meta > para | Strengthen |
| Data based on quantum chemical calculations on iodobenzene derivatives. chemistryviews.org |
Steric Factors: The large van der Waals radius of the iodine atom makes halogen bonding more sensitive to steric hindrance than hydrogen bonding. nih.gov While iodine typically forms the strongest halogen bonds, severe steric crowding near the interaction site can favor smaller halogens like bromine or prevent the bond from forming altogether. nih.gov This provides another layer of control in designing supramolecular systems.
Hydrogen Bonding Networks in Crystal Packing
The two primary amine groups of this compound are powerful hydrogen bond donors, capable of forming robust and directional N-H···N and N-H···O hydrogen bonds. researchgate.net In the crystal packing of related diamine compounds, these interactions are frequently observed to link molecules into extensive one-, two-, or three-dimensional networks, such as undulating sheets and complex 3D frameworks. researchgate.netnih.gov The reliability of hydrogen bonding motifs involving amine groups is well-established in crystal engineering. nih.gov
Design of Supramolecular Organic Frameworks (SOFs)
Supramolecular Organic Frameworks (SOFs) are a class of porous materials constructed from the self-assembly of molecular building blocks held together by non-covalent interactions. beilstein-journals.orgnih.gov The design of SOFs relies on the use of tectons, or building blocks, with well-defined shapes and highly directional interaction sites. nih.govrsc.org
Derivatives of this compound are promising candidates for designing SOFs. The molecule's rigid aromatic core and the specific geometric arrangement of its halogen and hydrogen bonding sites provide the necessary directional information to guide self-assembly into ordered, extended structures. nih.govnih.gov By modifying the amine groups or introducing other functionalities, it is possible to create tailored building blocks that can assemble into 2D or 3D frameworks with potential applications in molecular recognition, sensing, and separation. nih.govrsc.org The formation of these frameworks is driven by the same combination of robust halogen and hydrogen bonds that govern its simpler crystal packing. beilstein-journals.org
Intermolecular Interactions and Crystal Growth
The growth of a molecular crystal from solution or melt is a complex process governed by the sum of all intermolecular interactions. nih.govacs.org For this compound and its derivatives, the crystal packing is a delicate balance of several key forces:
Halogen Bonding: Strong, directional C-I···Y interactions. acs.org
Hydrogen Bonding: Robust, directional N-H···Y networks. researchgate.net
π-π Stacking: Interactions between the aromatic rings. beilstein-journals.org
Van der Waals Forces: Weaker, non-directional dispersion forces. nih.govacs.org
The relative strength, directionality, and interplay of these interactions determine the final crystal structure and morphology. nih.govucl.ac.uk For example, strong and directional hydrogen and halogen bonds often form the primary framework (the supramolecular synthon), which is then packed efficiently to maximize weaker van der Waals and π-stacking interactions. nih.govresearchgate.net Understanding the energy landscape created by this combination of forces is the central challenge and goal of crystal engineering, enabling the design of new crystalline materials with predictable structures and functions. acs.orgucl.ac.uk
Future Research Directions and Emerging Applications
Integration with Green Chemistry Principles
Future research will likely focus on aligning the synthesis and application of 5-Iodobenzene-1,3-diamine with the principles of green chemistry. The goal is to develop more sustainable and environmentally benign processes.
Sustainable Synthetic Routes: Current synthetic methods for aromatic amines and halogenated compounds often rely on harsh reagents and generate significant waste. Future efforts could explore bio-based synthesis routes, similar to the novel green synthesis of cyclopentane-1,3-diamine from hemicellulosic feedstock. rsc.orgmaastrichtuniversity.nl Another approach involves utilizing greener reaction conditions, such as microwave-assisted synthesis, which has been shown to reduce solvent usage and reaction times in the preparation of other diamino compounds like 2,4-diamino-1,3,5-triazines. rsc.org
Atom Economy: Research into synthetic pathways that maximize the incorporation of all starting materials into the final product will be crucial. This involves designing reactions with high atom economy, minimizing the formation of byproducts.
Use of Greener Solvents: The exploration of bio-based and renewable solvents could significantly reduce the environmental footprint of processes involving this compound. rsc.org The development of solvent-free reaction conditions is another promising area of investigation.
A data table summarizing key green chemistry metrics for potential synthetic routes could be a valuable tool for future process development.
| Green Chemistry Metric | Target for Future Synthesis | Rationale |
| Atom Economy | >90% | To minimize waste by maximizing the incorporation of reactant atoms into the product. |
| Solvent Selection | Bio-based, renewable solvents | To reduce reliance on petroleum-based solvents and minimize environmental impact. rsc.org |
| Energy Efficiency | Microwave or ultrasonic irradiation | To reduce reaction times and energy consumption compared to conventional heating. rsc.org |
| Feedstock Source | Renewable (e.g., biomass) | To create a more sustainable production lifecycle for aromatic diamines. rsc.orgmaastrichtuniversity.nl |
Development of Novel Catalytic Systems
The diamine and iodo functionalities of this compound make it an attractive candidate for the development of new catalysts and for use in catalytic reactions.
Diamine-Derived Organocatalysts: The 1,3-diamine motif is a key structural feature in many bifunctional organocatalysts. nih.govmdpi.com Future research could involve the synthesis of chiral derivatives of this compound to serve as ligands in asymmetric catalysis. These catalysts could be employed in a variety of organic transformations, such as enantioselective Mannich reactions, to produce high-value, chiral molecules. nih.gov
Iodine-Mediated Catalysis: Molecular iodine and hypervalent iodine compounds are known to catalyze a range of organic reactions. iciq.org The iodine atom in this compound could be leveraged to develop novel catalytic cycles. For instance, it could participate in iodine-catalyzed C-H amination reactions or oxidative cyclizations to form complex heterocyclic structures. iciq.orglookchem.comresearchgate.net
Metal-Ligand Complexes: The two amino groups can act as a bidentate ligand, chelating to a variety of metal centers. The resulting metal complexes could be investigated for their catalytic activity in cross-coupling reactions, hydrogenations, and oxidations. The electronic properties of the catalyst could be fine-tuned by modifying the substituents on the aromatic ring.
Research in this area would benefit from detailed kinetic studies and computational modeling to understand the catalytic mechanisms and to design more efficient catalysts.
Advanced Functional Material Design
The rigid aromatic core and the versatile functional groups of this compound make it a promising building block for the design of a new generation of advanced functional materials with tailored properties.
Porous Polymers and MOFs: The diamine groups can be used to construct porous organic polymers and metal-organic frameworks (MOFs). northwestern.edursc.orgmdpi.com These materials are of interest for applications in gas storage and separation, particularly for CO2 capture. northwestern.edu The presence of the heavy iodine atom could also lead to materials with interesting properties for the adsorption and capture of volatile radioactive iodine from nuclear waste. rsc.org
Polymers for High-Performance Applications: As an aromatic diamine, this compound can be used as a monomer in the synthesis of high-performance polymers such as polyamides and polyimides. google.comepo.org These polymers are known for their excellent thermal stability, mechanical strength, and chemical resistance, making them suitable for applications in the aerospace and electronics industries.
Organic Electronics: Arylamine structures are frequently incorporated into materials for organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). google.comgoogle.comrsc.org The diamine moiety can act as a hole-transporting unit. The iodine atom provides a site for further functionalization through cross-coupling reactions, allowing for the synthesis of complex, conjugated molecules with tailored electronic properties. nbinno.com
The systematic investigation of the structure-property relationships in materials derived from this compound will be essential for realizing their full potential in these emerging applications.
Q & A
Q. What are the standard synthetic protocols for preparing 5-iodobenzene-1,3-diamine, and what critical parameters influence yield and purity?
this compound is synthesized via sequential nitration, iodination, and reduction steps. A representative method involves:
- Nitration and iodination : Treatment of 1,3-diaminobenzene with H₂SO₄, NaNO₂, and KI at 0°C to form an intermediate nitro-iodo compound .
- Reduction : Use of SnCl₂·2H₂O in ethanol at 45°C to reduce nitro groups to amines, achieving ~52% yield after purification by column chromatography .
Key considerations : Temperature control during iodination (to avoid side reactions) and stoichiometric excess of SnCl₂ to ensure complete reduction. Impurities often arise from incomplete reduction or residual solvents, necessitating rigorous chromatography or recrystallization .
Q. Which analytical techniques are essential for characterizing this compound, and how are discrepancies in data resolved?
- Structural validation : High-resolution ESI-mass spectrometry (HR-ESI-MS) confirms molecular weight and isotopic patterns .
- Purity assessment : ¹H/¹³C NMR and HPLC-UV detect residual solvents or byproducts.
- Metal content analysis : Inductively coupled plasma atomic emission spectroscopy (ICP-AES) quantifies trace metals (e.g., Pd from catalysis) .
Data reconciliation : Discrepancies between theoretical and observed NMR shifts may arise from tautomerism or solvent effects. Cross-validation with FT-IR (to confirm NH₂ groups) and X-ray crystallography (if single crystals are obtainable) resolves ambiguities .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Toxicity : Potential respiratory and dermal irritation requires use of fume hoods, gloves, and lab coats.
- Stability : Light-sensitive; store in amber vials under inert atmosphere.
- Waste disposal : Iodinated compounds require halogen-specific waste protocols to prevent environmental contamination .
Advanced Research Questions
Q. How can this compound be integrated into Pd-catalyzed cross-coupling reactions for theranostic agent development?
The compound serves as a diamine linker in Sonogashira or Suzuki-Miyaura reactions to construct porphyrin-based conjugates. For example:
- Theranostic systems : Coupling with Gd(DOTA) porphyrins via Pd(PPh₃)₄/CuI catalysis forms MRI-photodynamic therapy hybrids. Optimize ligand ratios (e.g., 1:2 Zn/Gd confirmed by ICP-AES) to balance imaging and therapeutic efficacy .
Methodological challenges : Competing side reactions (e.g., mono- vs. di-substitution) are minimized by controlling reaction time, temperature, and catalyst loading. Use of DIPEA as a base enhances coupling efficiency .
Q. What strategies address contradictions in spectroscopic data when this compound is used in macromolecular assemblies?
- Dynamic interactions : NH₂ groups may participate in hydrogen bonding, altering NMR/IR profiles. Use variable-temperature NMR to probe tautomeric shifts .
- Batch variability : ICP-AES detects trace metal impurities (e.g., Pd ≤ 0.1 ppm) that affect UV-vis absorption. Reproducibility requires strict control of catalyst removal during purification .
Q. How can computational modeling predict the reactivity of this compound in novel drug-design frameworks?
- Docking studies : Molecular dynamics simulations assess binding affinity to EGFR L858R/T790M mutants (relevant in lung cancer). Validate with radioiodinated analogs (e.g., CO-1686 derivatives) .
- ADME predictions : LogP calculations (via Schrödinger Suite) guide derivatization to enhance blood-brain barrier penetration. Experimental validation via in vitro permeability assays (e.g., Caco-2 monolayers) .
Q. What experimental designs optimize the use of this compound in high-throughput crystallography pipelines?
- Crystallization screens : Use SHELX suites for structure refinement. SHELXC/SHELXD rapidly phase macromolecular data, but twinning or low-resolution (<2 Å) data require iterative SHELXL refinement .
- Data collection : Synchrotron radiation (λ = 0.7–1.0 Å) enhances anomalous scattering from iodine for improved electron density maps .
Methodological Best Practices
- Reproducibility : Document reagent lot numbers, purification gradients, and instrument calibration data .
- Data validation : Cross-correlate HR-ESI-MS, NMR, and elemental analysis to confirm batch consistency .
- Ethical citation : Cite SHELX programs (for crystallography) and experimental protocols from primary literature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
